
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and related compounds have been synthesized for antimicrobial purposes. Research by Bektaş et al. (2007) demonstrates the synthesis of novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities against various microorganisms. This includes compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing the potential of such chemical structures in combating microbial resistance (Bektaş et al., 2007).
Photoinduced Molecular Rearrangements
The chemical framework of this compound can undergo photoinduced molecular rearrangements. Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, revealing that irradiation in the presence of nitrogen nucleophiles can lead to the formation of 1,2,4-triazoles, highlighting the utility of such structures in synthesizing new compounds through photochemical reactions (Buscemi et al., 1996).
Ring Fission and C-C Bond Cleavage Reactions
Exploratory studies into the reactivity of this compound related compounds show interesting ring fission and C-C bond cleavage reactions. Jäger et al. (2002) detailed reactions leading to tertiary amine formation and subsequent ring fission under specific conditions, providing insights into the chemical behavior and potential applications of these compounds in synthesizing more complex molecules (Jäger et al., 2002).
Antimicrobial Evaluation of Mannich Bases
Further antimicrobial evaluation of Mannich bases incorporating the 1,3,4-oxadiazole ring system, similar to the core structure of the compound , has been performed. JagadeeshPrasad et al. (2015) synthesized a series of compounds to test against various microorganisms, showcasing the antimicrobial potential of these chemical structures (JagadeeshPrasad et al., 2015).
Synthesis of Heterocyclic Fused Rings
Research into the synthesis of heterocyclic fused rings based on 1,3,4-oxadiazole derivatives, akin to the compound of interest, has been conducted by Abbas et al. (2017). This work involved synthesizing new heterocyclic compounds, including triazolo and oxadiazole rings, highlighting the synthetic versatility and potential applications of these compounds in developing new materials or drugs (Abbas et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNADZZVBRPHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

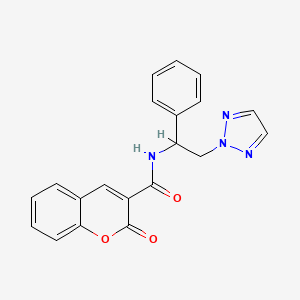
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)
![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)
![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)
![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)
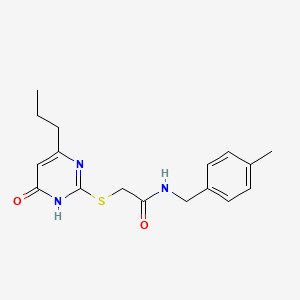
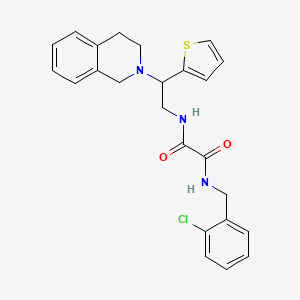
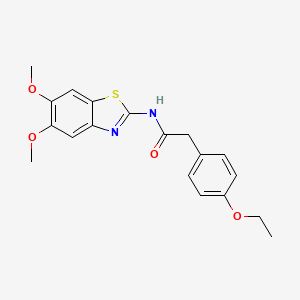
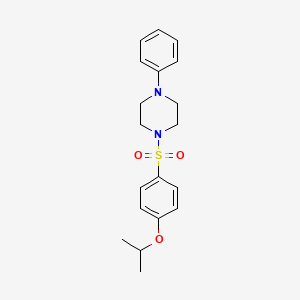
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)
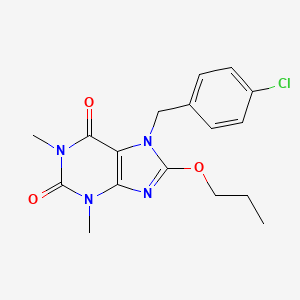
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)